molecular formula C20H18N2O2 B14197242 ([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate CAS No. 918945-41-2

([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate

Cat. No.: B14197242
CAS No.: 918945-41-2
M. Wt: 318.4 g/mol
InChI Key: MLCKEXFAAJZNIK-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate: is an organic compound that features a biphenyl group attached to a benzoate moiety with two amino groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate typically involves the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the benzoate moiety: The biphenyl compound is then reacted with a benzoic acid derivative under esterification conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity might be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups (if present) can yield the corresponding amines.

    Substitution: The biphenyl and benzoate moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts catalysts, etc.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted biphenyl or benzoate derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: : It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: : Research into its derivatives could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: : The compound could be used in the production of polymers or other materials with specialized functions.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

    Benzoate derivatives: Compounds with the benzoate moiety but different substituents.

Uniqueness

  • The presence of both biphenyl and benzoate moieties in a single molecule.
  • The specific positioning of the amino groups, which can influence the compound’s reactivity and interactions.

Conclusion

([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate: is a versatile compound with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and the possibility of developing new materials and pharmaceuticals. Further research into its properties and applications could yield significant advancements in both chemistry and industry.

Properties

CAS No.

918945-41-2

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

(4-phenylphenyl)methyl 3,5-diaminobenzoate

InChI

InChI=1S/C20H18N2O2/c21-18-10-17(11-19(22)12-18)20(23)24-13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13,21-22H2

InChI Key

MLCKEXFAAJZNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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